

Technical Guide: Molecular Weight of 2-Ethylbutyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethylbutyl acetate*

Cat. No.: *B155402*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of **2-Ethylbutyl acetate**, a common flavoring and fragrance agent. The information herein is presented to support research and development activities where precise molecular characteristics are essential.

Molecular Identity

2-Ethylbutyl acetate is an organic compound, specifically an ester of acetic acid and 2-ethylbutanol. It is recognized for its mild, fruity, and slightly floral aroma.

- Chemical Name: **2-Ethylbutyl acetate**
- Synonyms: Acetic acid, 2-ethylbutyl ester; beta-Ethylbutyl acetate.[[1](#)]
- Molecular Formula: C₈H₁₆O₂.[[1](#)][[2](#)][[3](#)][[4](#)][[5](#)]
- CAS Registry Number: 10031-87-5.[[2](#)][[5](#)]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.[[6](#)]

The standard atomic weights used for this calculation are:

- Carbon (C): 12.011 amu.[7]
- Hydrogen (H): 1.008 amu.[8][9][10]
- Oxygen (O): 15.999 amu.[11][12]

The molecular formula $C_8H_{16}O_2$ contains:

- 8 Carbon atoms
- 16 Hydrogen atoms
- 2 Oxygen atoms

The calculation is as follows: $(8 \times 12.011 \text{ amu}) + (16 \times 1.008 \text{ amu}) + (2 \times 15.999 \text{ amu}) = 144.214 \text{ amu}$

Data Presentation: Atomic Contribution to Molecular Weight

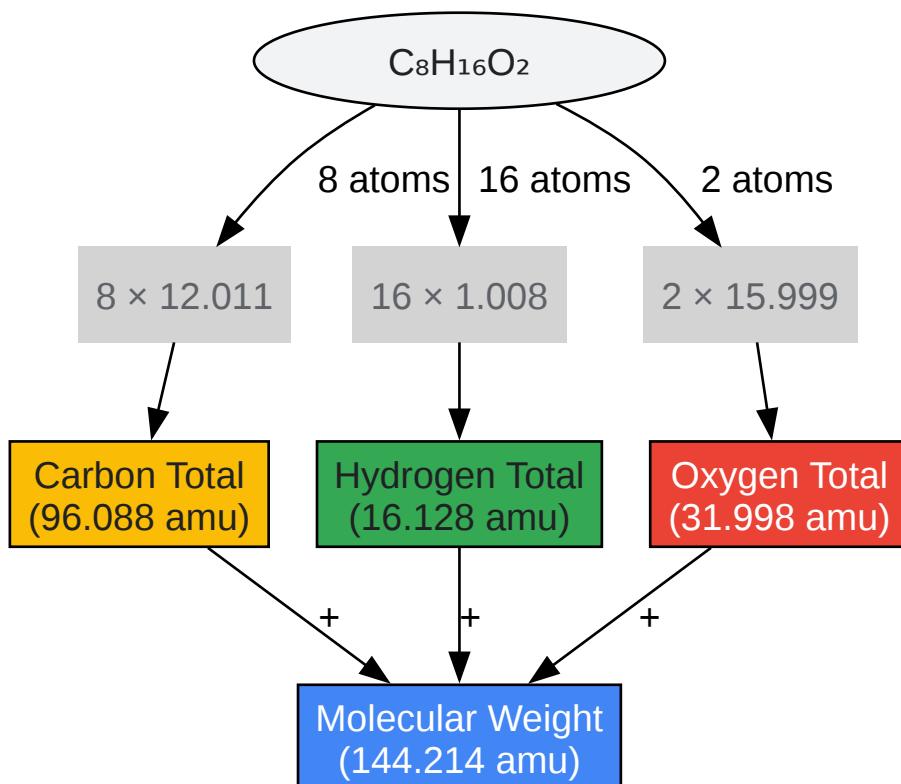
The following table summarizes the quantitative data used to determine the molecular weight of **2-Ethylbutyl acetate**.

Element	Symbol	Atomic Count	Standard Atomic Weight (amu)	Total Contribution (amu)
Carbon	C	8	12.011	96.088
Hydrogen	H	16	1.008	16.128
Oxygen	O	2	15.999	31.998
Total	$C_8H_{16}O_2$	26	144.214	

The calculated molecular weight is approximately 144.21 g/mol .[1][2][3]

Experimental Protocol: Determination by Mass Spectrometry

While the molecular weight can be calculated theoretically, it is empirically determined using techniques such as mass spectrometry.


Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

Methodology (Illustrative Workflow):

- **Sample Introduction:** A dilute solution of **2-Ethylbutyl acetate** is introduced into the mass spectrometer.
- **Ionization:** The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for a molecule of this type. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive ion (M^+), known as the molecular ion.
- **Acceleration:** The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.
- **Deflection (Mass Analysis):** The ions then travel through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.
- **Detection:** A detector records the relative abundance of ions at each m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion (M^+).
- **Data Analysis:** The mass spectrum is plotted with m/z on the x-axis and relative abundance on the y-axis. The m/z value of the molecular ion peak provides the experimental molecular weight of the compound. For **2-Ethylbutyl acetate**, this peak would be observed at approximately $m/z = 144$.

Visualization of Molecular Weight Calculation

The logical relationship for calculating the molecular weight from its constituent atoms is diagrammed below.

[Click to download full resolution via product page](#)

Caption: Calculation workflow for the molecular weight of **2-Ethylbutyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylbutyl acetate | C₈H₁₆O₂ | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Ethylbutyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. labproinc.com [labproinc.com]
- 5. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 6. quora.com [quora.com]

- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of 2-Ethylbutyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-molecular-weight\]](https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com